molecular formula C5H6FN3O B595104 5-Fluoro-4-methoxypyrimidin-2-amine CAS No. 1993-74-4

5-Fluoro-4-methoxypyrimidin-2-amine

Cat. No.: B595104
CAS No.: 1993-74-4
M. Wt: 143.121
InChI Key: ITCBVCRPSPSEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Fluoro-4-methoxypyrimidin-2-amine is a heterocyclic organic compound with the molecular formula C5H6FN3O. It is a derivative of pyrimidine, a six-membered ring structure containing two nitrogen atoms at positions 1 and 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-4-methoxypyrimidin-2-amine typically involves the following steps:

Industrial Production Methods

The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The conditions are carefully controlled to ensure high yield and purity, making the process cost-effective and suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methoxypyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidinone derivatives, while substitution reactions can produce a variety of substituted pyrimidines .

Scientific Research Applications

5-Fluoro-4-methoxypyrimidin-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of agrochemicals and other industrial chemicals .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-methoxypyrimidin-2-amine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoro-2-methoxy-4-pyrimidinone
  • 2-Methoxy-5-fluorouracil
  • 4-Methoxy-5-fluoropyrimidine

Uniqueness

5-Fluoro-4-methoxypyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of fluorine and methoxy groups makes it a valuable intermediate in various synthetic and industrial applications .

Properties

IUPAC Name

5-fluoro-4-methoxypyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6FN3O/c1-10-4-3(6)2-8-5(7)9-4/h2H,1H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITCBVCRPSPSEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=NC=C1F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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